molecular formula C16H29N3O3 B13221434 tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

Cat. No.: B13221434
M. Wt: 311.42 g/mol
InChI Key: ABYWTZAHRIZSJL-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Nomenclatures

The systematic IUPAC name for this compound is tert-butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate. This name adheres to IUPAC rules by prioritizing the principal functional group (carboxylate ester) and specifying substituents on the piperidine ring. The numbering begins at the nitrogen atom of the piperidine ring, with the cyano (–C≡N) and hydroxypropyl-dimethylamino substituents at position 3.

Alternative nomenclatures and synonyms include:

Synonym Source
1878901-96-2 (CAS name) PubChem, BLDpharm
EN300-330647 PubChem
tert-Butyl3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate PubChem

These variants reflect database-specific formatting conventions or abbreviated notations for chemical inventories. The CAS name emphasizes the tert-butyl carboxylate group and the substitution pattern on the piperidine ring.

Molecular Formula and Weight Analysis

The molecular formula of tert-butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is C₁₆H₂₉N₃O₃ . This formula accounts for:

  • A piperidine ring (C₅H₁₀N) modified by substituents.
  • A tert-butoxycarbonyl (Boc) protecting group (C₅H₁₀O₂).
  • A 3-cyano-3-(3-dimethylamino-2-hydroxypropyl) side chain (C₆H₁₀N₂O).

The molecular weight is 311.42 g/mol , computed using atomic masses of carbon (12.01 g/mol), hydrogen (1.008 g/mol), nitrogen (14.01 g/mol), and oxygen (16.00 g/mol). A breakdown is provided below:

Element Count Atomic Mass (g/mol) Contribution (g/mol)
Carbon 16 12.01 192.16
Hydrogen 29 1.008 29.23
Nitrogen 3 14.01 42.03
Oxygen 3 16.00 48.00
Total 311.42

The molecular weight aligns with high-resolution mass spectrometry data typically reported for intermediates in medicinal chemistry.

CAS Registry Number and PubChem CID

The CAS Registry Number for this compound is 1878901-96-2 . This unique identifier facilitates precise tracking in chemical inventories, regulatory documents, and synthetic protocols.

Its PubChem Compound Identifier (CID) is 130577874 . This entry in the PubChem database provides access to:

  • 2D and 3D structural representations.
  • Computed physicochemical properties (e.g., logP, hydrogen bond donors/acceptors).
  • Links to vendor availability and spectral data.

The table below summarizes key registry identifiers:

Identifier Type Value Database Link
CAS Registry Number 1878901-96-2 https://pubchem.ncbi.nlm.nih.gov/compound/130577874
PubChem CID 130577874 https://pubchem.ncbi.nlm.nih.gov/compound/130577874

Properties

Molecular Formula

C16H29N3O3

Molecular Weight

311.42 g/mol

IUPAC Name

tert-butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H29N3O3/c1-15(2,3)22-14(21)19-8-6-7-16(11-17,12-19)9-13(20)10-18(4)5/h13,20H,6-10,12H2,1-5H3

InChI Key

ABYWTZAHRIZSJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC(CN(C)C)O)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

    Attachment of the Dimethylamino Group: The dimethylamino group is added through a reductive amination reaction.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution at the cyano group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a biochemical probe to investigate cellular processes and pathways.

Medicine

In medicine, it is explored for its potential therapeutic applications, including as a precursor for drug development targeting specific molecular pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent and Database Sources

Key analogues, identified via similarity searches (), share the Boc-protected piperidine scaffold but differ in substituents at the 3-position:

Compound Name (CAS No.) Substituents at Position 3 Similarity Score Key Functional Groups
Target Compound Cyano, 3-(dimethylamino)-2-hydroxypropyl - -CN, -N(CH₃)₂, -OH
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate (1290046-61-5) 1-Aminopropyl 0.96 -NH₂
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (1235439-55-0) 1-Aminoethyl 0.96 -NH₂
(R)-1-Boc-3-(Aminomethyl)piperidine (140645-23-4) Aminomethyl 0.94 -NH₂

Key Differences:

  • Substituent Complexity: The target compound’s 3-position substituents are more sterically and electronically diverse compared to simpler aminoalkyl groups in analogues. The cyano group is electron-withdrawing, while the dimethylamino-hydroxypropyl chain introduces basicity and hydrogen-bonding capacity.
  • Synthetic Challenges: Introducing the cyano and hydroxyl groups requires precise protection-deprotection strategies, unlike analogues with primary amines, which may use standard Boc protocols .

Physicochemical and Biochemical Properties

Solubility and Reactivity
  • Target Compound: The hydroxyl group enhances water solubility, while the tert-butyl and cyano groups increase lipophilicity. The dimethylamino group (pKa ~8–10) confers pH-dependent solubility.
  • Analogues : Compounds with primary amines (e.g., 1290046-61-5) exhibit higher aqueous solubility at acidic pH due to protonation but may require additional stabilization to prevent oxidation .
Enzyme Interactions
  • and highlight that tert-butyl-containing compounds (e.g., BHA) modulate hepatic enzymes like glutathione S-transferase. While the target compound’s Boc group is unlikely to directly mimic BHA’s antioxidant effects, its dimethylamino and hydroxyl groups could interact with enzyme active sites via hydrogen bonding or electrostatic interactions .
  • In contrast, analogues with simple amino groups may lack the steric bulk or polarity to engage in similar interactions.

Biological Activity

Chemical Identity

  • IUPAC Name : tert-Butyl 3-cyano-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate
  • CAS Number : 1878901-96-2
  • Molecular Formula : C₁₆H₂₉N₃O₃
  • Molecular Weight : 311.42 g/mol

This compound is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine or catecholamines.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, derivatives with similar structures have shown promising results in inhibiting the proliferation of cancer cell lines. The compound's ability to induce apoptosis and inhibit cell cycle progression has been linked to its structural analogs, which often exhibit IC₅₀ values in the low micromolar range against various cancer types.

Compound Cell Line IC₅₀ (µM) Mechanism
tert-butyl 3-cyano...MCF-7 (breast cancer)5.85Induces apoptosis
tert-butyl 3-cyano...A549 (lung cancer)4.53Cell cycle arrest

Neuropharmacological Effects

The dimethylamino group in the structure suggests potential neuropharmacological effects, possibly acting as a modulator for neurotransmitter receptors. Compounds with similar piperidine structures have been studied for their effects on cognitive functions and mood disorders, indicating a possible use in treating conditions like depression or anxiety.

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, structural analogs have been assessed for mutagenicity and cytotoxicity. The compound's safety profile should be evaluated through comprehensive toxicological studies to ensure its viability for therapeutic applications.

Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several piperidine derivatives and tested their efficacy against various cancer cell lines. The compound demonstrated significant growth inhibition in MCF-7 and A549 cells, with mechanisms involving apoptosis induction and modulation of key signaling pathways.

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological properties of similar compounds found that certain piperidine derivatives enhanced cognitive function in animal models, suggesting potential applications in treating neurodegenerative diseases.

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